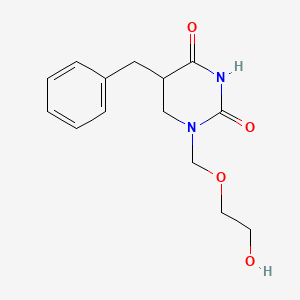
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione, also known as 5-Benzylacyclouridine, is a synthetic compound that belongs to the class of pyrimidones. It is characterized by a pyrimidine ring substituted with a benzyl group and a 2-hydroxyethoxymethyl group. This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with benzyl halides and 2-hydroxyethoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as an inhibitor of HIV infection.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione involves the inhibition of uridine phosphorylase, an enzyme crucial for DNA replication and transcription. By blocking this enzyme, the compound prevents the synthesis of uridine, thereby inhibiting the growth of cancer cells and viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Benzyluracil: Similar structure but lacks the 2-hydroxyethoxymethyl group.
5-Benzyl-1-(2-hydroxyethyl)uracil: Similar structure but with a shorter hydroxyethyl group instead of hydroxyethoxymethyl.
Uniqueness
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit uridine phosphorylase makes it particularly valuable in cancer and antiviral research .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,15,18,19) |
InChI Key |
UAJMBZNJCFFHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1COCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















